molecular formula C8H9NO2S2 B2608509 (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid CAS No. 201942-94-1

(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid

Cat. No. B2608509
CAS RN: 201942-94-1
M. Wt: 215.29
InChI Key: ZUDFHYZUQCNUJF-DSEUIKHZSA-N
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Description

A compound’s description often includes its IUPAC name, common name, and structural formula. It may also include its role or function in biological or chemical systems .


Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other conditions for the reaction .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, refractive index, specific rotation, etc. These properties can often be predicted using computational methods or determined experimentally .

Scientific Research Applications

Antioxidative Properties

Antimicrobial Activities

Mabkhot et al. (2017) reported the synthesis of thiophene-containing compounds with notable antimicrobial activities. The study synthesized novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, demonstrating significant antibacterial and antifungal properties, particularly against E. coli and some fungi (Mabkhot et al., 2017).

Supramolecular Assembly Behavior

Jagtap et al. (2018) explored the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives, aiming to understand the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies. This study provides insight into potential applications of these derivatives in biocompatible supramolecular assemblies for gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Mechanism of Action

This refers to how the compound interacts at the molecular level to produce its effect. For drugs, it often involves interaction with biological macromolecules .

Safety and Hazards

This involves understanding the risks associated with the compound. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound. They also provide information on its health effects, reactivity, and environmental hazards .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation. It could involve developing new synthesis methods, finding new applications, or studying its effects more thoroughly .

properties

IUPAC Name

(4R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDFHYZUQCNUJF-DSEUIKHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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